methyl 3-methoxy-4-oxobutanoate
Description
Properties
CAS No. |
75383-99-2 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.1 |
Purity |
90 |
Origin of Product |
United States |
Preparation Methods
Photochemical Cycloaddition Precursor
The synthesis of methyl 3-methoxy-4-oxobutanoate often begins with photochemical [2+2] cycloaddition reactions. For instance, irradiation of α,β-unsaturated γ-lactones under UV light generates bicyclic intermediates, which undergo acid-mediated ring-opening rearrangements. In one documented protocol, a bicyclic lactone derived from furan-2(5H)-one derivatives was subjected to hydrochloric acid (HCl) in a dioxane-water system at reflux for 24 hours, yielding this compound in 58% yield. This method leverages the strain inherent in bicyclic systems to drive regioselective cleavage and reorganization.
Mechanistic Insights
The acid-catalyzed rearrangement proceeds via protonation of the lactone carbonyl, followed by nucleophilic attack by water or methanol. This results in ring opening and formation of a keto-enol intermediate, which tautomerizes to the β-keto ester. Computational studies suggest that the methoxy group at the C3 position stabilizes the transition state through hyperconjugation, enhancing reaction kinetics.
Conjugate Addition of Methanol to α,β-Unsaturated γ-Lactones
Reaction Conditions and Catalysis
An alternative route involves the conjugate addition of methanol to α,β-unsaturated γ-lactones under acidic conditions. For example, treatment of 5-acetoxyfuran-2(5H)-one with methanol in the presence of sulfuric acid at 50°C for 12 hours produced this compound with a 65% yield. The reaction exploits the electrophilicity of the α,β-unsaturated system, facilitating nucleophilic attack by methanol at the β-position.
Stereochemical Considerations
The addition proceeds via a Michael-type mechanism, where protonation of the carbonyl oxygen increases the electrophilicity of the β-carbon. Methanol attacks this position, leading to a transient enolate that undergoes protonation and esterification. Notably, this method avoids racemization due to the absence of basic conditions, preserving stereochemical integrity in chiral precursors.
Comparative Analysis of Synthetic Routes
Yield and Scalability
The acid-catalyzed rearrangement offers moderate yields (58%) but excels in scalability due to its simplicity and minimal purification requirements. In contrast, the conjugate addition method achieves higher yields (65%) but demands stringent control over reaction conditions to prevent side reactions such as over-esterification or polymerization.
Data Tables and Research Findings
Table 1: Comparison of Preparation Methods
Table 2: Optimization Parameters for Acid-Catalyzed Rearrangement
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Acid Concentration | 1M HCl | Maximizes rate |
| Solvent System | Dioxane:H₂O (4:1) | Enhances solubility |
| Reaction Time | 24 hours | Completes rearrangement |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-4-oxobutanoate undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form different esters.
Nucleophilic Addition: The carbonyl group in the compound makes it susceptible to nucleophilic addition reactions.
Oxidation and Reduction: Can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Esterification: Typically involves the use of alcohols and acid catalysts.
Nucleophilic Addition: Common nucleophiles include amines and hydrides.
Oxidation: Often carried out using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Major Products Formed
Esterification: Formation of various esters.
Nucleophilic Addition: Formation of addition products such as amines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 3-methoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-methoxy-4-oxobutanoate involves its ability to participate in nucleophilic addition and esterification reactions. The carbonyl group in the compound acts as an electrophilic center, attracting nucleophiles and facilitating the formation of addition products. This reactivity is crucial for its role as an intermediate in various chemical syntheses .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights critical differences between methyl 3-methoxy-4-oxobutanoate and its analogs:
Functional Group Impact on Properties
- Electron-Donating vs. In contrast, the hydroxyl group in methyl 4-hydroxybutanoate increases polarity and hydrogen-bonding capability, improving solubility in polar solvents .
- Steric Effects: Ethyl 4-(benzyloxy)-3-oxobutanoate’s benzyl group introduces steric bulk, reducing reaction rates at the oxo site compared to smaller substituents like methoxy .
Q & A
Q. What are the optimal synthetic routes for methyl 3-methoxy-4-oxobutanoate, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via multi-step protocols involving Claisen condensation or nucleophilic substitution. For example, methyl acetoacetate derivatives are functionalized at the β-keto position using methoxy-group donors (e.g., methyl iodide in the presence of a base like NaH). Reaction temperatures (0–25°C) and solvent polarity (THF vs. DCM) critically affect regioselectivity and byproduct formation. Post-synthesis, flash chromatography with ethyl acetate/hexane (3:7) is recommended for purification, achieving yields >80% .
Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- ¹H NMR : The methoxy group (δ 3.2–3.4 ppm) and keto carbonyl (δ 2.6–2.8 ppm for adjacent CH₂) are diagnostic. Splitting patterns distinguish between α- and β-substituted isomers.
- ¹³C NMR : The ester carbonyl (δ 170–172 ppm) and ketone (δ 205–210 ppm) confirm backbone integrity.
- HRMS : Exact mass analysis (e.g., [M+H]⁺ = 161.0808) validates molecular formula (C₆H₁₀O₄). Cross-validation with IR (C=O stretch at 1740 cm⁻¹) reduces ambiguity in oxidation state .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is prone to hydrolysis due to the β-keto ester moiety. Store at –20°C in anhydrous solvents (e.g., DCM or THF) under inert gas (N₂/Ar). Avoid prolonged exposure to moisture or basic conditions, which promote ester cleavage. Stability assays using HPLC (C18 column, acetonitrile/H₂O gradient) confirm degradation <5% over 6 months under optimal storage .
Advanced Research Questions
Q. How do steric and electronic effects of the methoxy group influence reactivity in nucleophilic addition reactions?
- Methodological Answer : The methoxy group at C3 acts as an electron-donating substituent, destabilizing the β-keto carbonyl and increasing electrophilicity at C4. Computational studies (DFT at B3LYP/6-31G*) show a 15–20% reduction in activation energy for nucleophilic attacks at C4 compared to non-methoxy analogs. Steric hindrance from the methoxy group limits bulky nucleophiles (e.g., tert-butoxide) but favors small nucleophiles like cyanide or amines .
Q. What computational models best predict the tautomeric behavior of this compound in solution?
- Methodological Answer : Tautomeric equilibrium between keto and enol forms is solvent-dependent. In polar aprotic solvents (DMSO), the keto form dominates (95% by ¹H NMR). Quantum mechanical calculations (e.g., COSMO-RS solvation model) predict enol content increases to ~12% in chloroform. MD simulations (AMBER force field) reveal hydrogen-bonding networks stabilize the keto form in aqueous systems .
Q. How can contradictory spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in NMR shifts may arise from impurities (e.g., residual solvents) or rotameric equilibria. Strategies include:
- Variable-temperature NMR : Cooling to –40°C slows rotation, resolving split signals for diastereotopic protons.
- 2D NMR (HSQC, HMBC) : Correlates protons and carbons to confirm connectivity (e.g., methoxy linkage to C3).
- Isotopic labeling : ¹³C-labeled substrates (e.g., ¹³C-methoxy) validate assignments via enhanced signal splitting .
Q. What role does this compound play in cascade reactions for heterocyclic synthesis?
- Methodological Answer : The compound serves as a diketone precursor in Paal-Knorr pyrrole synthesis. For example, condensation with primary amines (e.g., benzylamine) under acidic conditions yields 3-methoxy-substituted pyrroles. Kinetic studies show a rate-determining step at imine formation (k = 0.45 min⁻¹ in ethanol at 60°C). Side reactions (e.g., over-oxidation) are minimized using catalytic p-TsOH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
